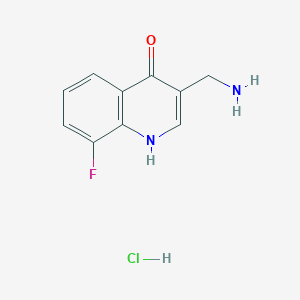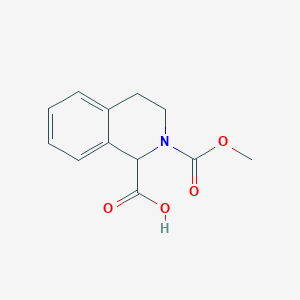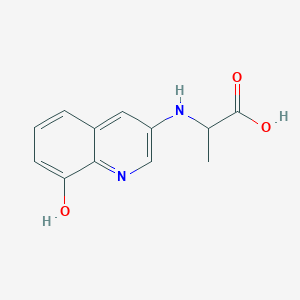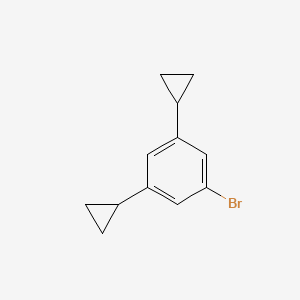
1-Bromo-3,5-dicyclopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,5-dicyclopropylbenzene is an organic compound with the molecular formula C12H13Br. It is a derivative of benzene, where two cyclopropyl groups are attached to the benzene ring at the 3 and 5 positions, and a bromine atom is attached at the 1 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3,5-dicyclopropylbenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-dicyclopropylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the 1 position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3,5-dicyclopropylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide or alkoxide ions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form cyclopropyl-substituted benzene derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitrating agents (HNO3/H2SO4) or sulfonating agents (SO3/H2SO4) can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, or alkyl derivatives of this compound.
Nucleophilic Substitution: Products include hydroxyl or alkoxy derivatives.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include cyclopropyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-3,5-dicyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3,5-dicyclopropylbenzene involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The cyclopropyl groups can influence the compound’s reactivity and stability by introducing steric and electronic effects. These interactions can affect the compound’s behavior in different chemical and biological environments.
Comparación Con Compuestos Similares
1-Bromo-3,5-dicyclopropylbenzene can be compared with other similar compounds such as:
1-Bromo-3,5-dimethoxybenzene: Similar in structure but with methoxy groups instead of cyclopropyl groups, leading to different reactivity and applications.
1-Bromo-3,5-diisopropylbenzene: Contains isopropyl groups, which also influence its chemical properties and uses.
1-Bromo-3,5-difluorobenzene: Fluorine atoms provide different electronic effects compared to cyclopropyl groups.
The uniqueness of this compound lies in the presence of cyclopropyl groups, which impart distinct steric and electronic characteristics, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C12H13Br |
|---|---|
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
1-bromo-3,5-dicyclopropylbenzene |
InChI |
InChI=1S/C12H13Br/c13-12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9H,1-4H2 |
Clave InChI |
QXDMZLBFSCWASD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=CC(=C2)Br)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





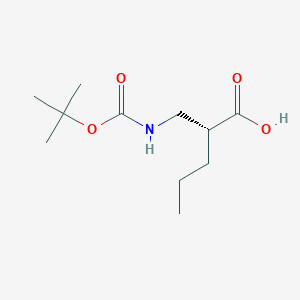
![2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876178.png)
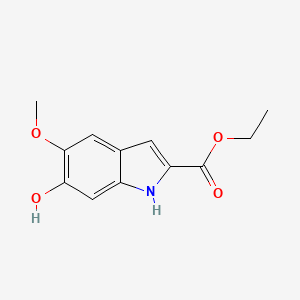
![4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876198.png)
